(4-benzylpiperazin-1-yl)[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-BENZYLPIPERAZINO)[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERAZINO)[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the benzylpiperazine and thienyl groups. Key steps may include:
Cyclization Reactions: Formation of the pyrazolo[3,4-b]pyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the benzylpiperazine moiety via nucleophilic substitution.
Coupling Reactions: Attachment of the thienyl group using cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERAZINO)[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of the thienyl group.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reduction of the carbonyl group.
Substitution: Reagents like alkyl halides for nucleophilic substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the thienyl group.
Alcohols: From reduction of the carbonyl group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
(4-BENZYLPIPERAZINO)[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO)[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: Compounds with similar core structures but different substituents.
Benzylpiperazine Derivatives: Compounds with the benzylpiperazine moiety but different core structures.
Thienyl-Containing Compounds: Compounds with the thienyl group but different overall structures.
Uniqueness
(4-BENZYLPIPERAZINO)[1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE is unique due to its combination of the pyrazolo[3,4-b]pyridine core, benzylpiperazine moiety, and thienyl group
Properties
Molecular Formula |
C24H25N5OS |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl)methanone |
InChI |
InChI=1S/C24H25N5OS/c1-17-22-19(15-20(21-9-6-14-31-21)25-23(22)27(2)26-17)24(30)29-12-10-28(11-13-29)16-18-7-4-3-5-8-18/h3-9,14-15H,10-13,16H2,1-2H3 |
InChI Key |
OOJXOBGBDHGQQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCN(CC4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.